molecular formula C17H11NO5S2 B2987734 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 299953-19-8

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No. B2987734
CAS RN: 299953-19-8
M. Wt: 373.4
InChI Key: ZXUWIUUHNZAXLP-UHFFFAOYSA-N
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Description

“3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound, and a chromen-7-yl methanesulfonate moiety .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The benzothiazole moiety contributes to the aromaticity of the molecule, while the chromen-7-yl methanesulfonate moiety introduces additional structural complexity .

Scientific Research Applications

Selective Mesylation

Methanesulfonate derivatives, similar in reactivity to the compound , have been employed in selective mesylation processes. For instance, 1H-Benzotriazol-1-yl methanesulfonate has been effectively used for differentiating amino groups in molecules, showcasing selective mesylation at primary amino groups over secondary ones, and favoring amino groups in the presence of hydroxy groups (Kim et al., 1999).

Synthesis of Benzothiazoles

Methanesulfonic acid has been utilized as a catalyst in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, highlighting the versatility of methanesulfonate in facilitating chemical transformations. The simplicity and accessibility of the method make it a valuable tool in the synthesis of benzothiazole derivatives, which are prominent in various chemical and biological applications (Sharghi & Asemani, 2009).

Antimicrobial Applications

Compounds containing coumarin and thiazole moieties have been investigated for their antimicrobial properties. For example, a coumarin-thiazole derivative demonstrated significant antimicrobial activity when incorporated into polymers, suggesting potential applications in antimicrobial coatings and materials. This research underscores the bioactive potential of such compounds, possibly including "3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate" (El‐Wahab et al., 2014).

C-H Bond Activation

The use of methanesulfonic acid in conjunction with manganese dioxide has been reported to promote the direct alkylation of sp3 C-H bonds adjacent to a heteroatom, illustrating the role of methanesulfonate in oxidative C-H bond activation. This process opens new avenues for direct functionalization of hydrocarbons, potentially applicable to the synthesis and modification of compounds like "this compound" (Liu et al., 2013).

Green Synthesis Approaches

Green chemistry principles have been applied to the synthesis of related compounds, such as the use of 2-Oxoimidazolidine-1,3-disulfonic acid as a recyclable catalyst for synthesizing triflouromethyl-1H-benzo[f]chromenes. This highlights the environmental and economic benefits of employing sustainable methodologies in the synthesis of complex organic molecules, potentially including "this compound" (Shahi et al., 2018).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that inhibit the proliferation of this bacterium.

Future Directions

The future directions for research on “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments, as well as investigations into potential therapeutic applications, could be valuable .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S2/c1-25(20,21)23-11-7-6-10-8-12(17(19)22-14(10)9-11)16-18-13-4-2-3-5-15(13)24-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUWIUUHNZAXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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